Cimetidine-d3 Cimetidine-d3 Cimetidine-d3 is intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. Cimetidine is a histamine H2 receptor antagonist (Ki = 0.6 μM). It also acts as an inverse agonist, inhibiting basal cAMP production in CHO cells expressing recombinant H2 receptors (IC50 = 1.2 μM). Cimetidine inhibits histamine-induced acid secretion from isolated bullfrog gastric mucosa (IC50 = 16 μM). In vivo, it inhibits histamine-induced gastric acid secretion in gastric fistulae and Heidenhain pouches in dogs (ED50 = 1.88 μmol/kg, p.o.). Cimetidine (20 mg/kg per day) also reduces tumor growth and neovascularization in a CMT93 colon cancer mouse syngeneic model.

Brand Name: Vulcanchem
CAS No.: 1185237-29-9
VCID: VC0021387
InChI: InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
SMILES: CC1=C(N=CN1)CSCCNC(=NC)NC#N
Molecular Formula: C10H16N6S
Molecular Weight: 255.36 g/mol

Cimetidine-d3

CAS No.: 1185237-29-9

Cat. No.: VC0021387

Molecular Formula: C10H16N6S

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

Cimetidine-d3 - 1185237-29-9

Specification

Description Cimetidine-d3 is intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. Cimetidine is a histamine H2 receptor antagonist (Ki = 0.6 μM). It also acts as an inverse agonist, inhibiting basal cAMP production in CHO cells expressing recombinant H2 receptors (IC50 = 1.2 μM). Cimetidine inhibits histamine-induced acid secretion from isolated bullfrog gastric mucosa (IC50 = 16 μM). In vivo, it inhibits histamine-induced gastric acid secretion in gastric fistulae and Heidenhain pouches in dogs (ED50 = 1.88 μmol/kg, p.o.). Cimetidine (20 mg/kg per day) also reduces tumor growth and neovascularization in a CMT93 colon cancer mouse syngeneic model.

CAS No. 1185237-29-9
Molecular Formula C10H16N6S
Molecular Weight 255.36 g/mol
IUPAC Name 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine
Standard InChI InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3
Standard InChI Key AQIXAKUUQRKLND-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N
SMILES CC1=C(N=CN1)CSCCNC(=NC)NC#N
Canonical SMILES CC1=C(N=CN1)CSCCNC(=NC)NC#N

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